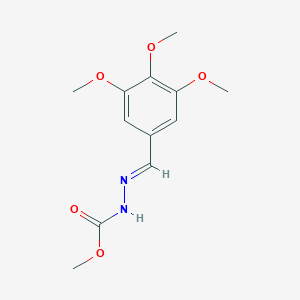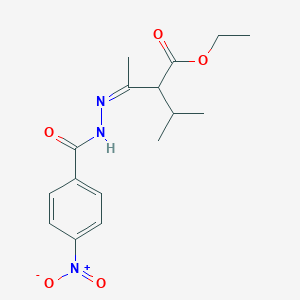
methyl 2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate is an organic compound with the molecular formula C12H16N2O5. It is characterized by the presence of a hydrazinecarboxylate group attached to a benzylidene moiety substituted with three methoxy groups. This compound adopts a trans configuration with respect to the C=N double bond .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with methyl hydrazinecarboxylate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N double bond to a single bond, forming hydrazine derivatives.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives with reduced C=N bonds.
Substitution: Substituted benzylidene derivatives with different functional groups replacing the methoxy groups.
Wissenschaftliche Forschungsanwendungen
Methyl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical products
Wirkmechanismus
The mechanism of action of methyl 2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarboxylate group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The methoxy groups on the benzene ring can also participate in various biochemical interactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-Ethyl N′- (3,4,5-trimethoxybenzylidene)hydrazinecarboxylate: Similar structure with an ethyl group instead of a methyl group.
3-Methyl-N’- (3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide: Contains a pyrazole ring instead of a simple hydrazinecarboxylate group.
Uniqueness
Methyl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of three methoxy groups on the benzene ring enhances its reactivity and potential for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H16N2O5 |
|---|---|
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
methyl N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C12H16N2O5/c1-16-9-5-8(7-13-14-12(15)19-4)6-10(17-2)11(9)18-3/h5-7H,1-4H3,(H,14,15)/b13-7+ |
InChI-Schlüssel |
XGFMIZBLOXKFJS-NTUHNPAUSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)OC |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ETHOXYPHENYL)-3-{N'-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE](/img/structure/B323615.png)

![5-Benzyl-4-methyl-2-{[(5-methyl-2-furyl)methylene]amino}-3-thiophenecarboxamide](/img/structure/B323617.png)
![5-Benzyl-2-{[2-(benzyloxy)benzylidene]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B323618.png)
![5-benzyl-4-methyl-2-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]thiophene-3-carboxamide](/img/structure/B323621.png)
![5-Benzyl-2-{[(5-bromo-2-thienyl)methylene]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B323622.png)
![5-Benzyl-2-[(4-chlorobenzylidene)amino]-4-methyl-3-thiophenecarboxamide](/img/structure/B323623.png)
![5-Benzyl-2-[({6-nitro-1,3-benzodioxol-5-yl}methylene)amino]-4-methyl-3-thiophenecarboxamide](/img/structure/B323624.png)
![5-Benzyl-4-methyl-2-{[4-(methylsulfanyl)benzylidene]amino}-3-thiophenecarboxamide](/img/structure/B323625.png)
![5-Benzyl-2-[(3,4-dimethoxybenzylidene)amino]-4-methyl-3-thiophenecarboxamide](/img/structure/B323626.png)


![2-[(4-Cyanobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B323634.png)

